Cas no 1223748-24-0 (5-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid)
![5-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid structure](https://www.kuujia.com/scimg/cas/1223748-24-0x500.png)
5-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 5-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid
- 5-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1Hpyrrolo[2,3-c]pyridine-2-carboxylic acid
- 5-Chloro-1-(2-trimethylsilylethoxymethyl)-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid
- 5-chloro-1-{[2-(trimethylsilyl)ethoxy]methyl}pyrrolo[2,3-c]pyridine-2-carboxylic acid
- AG-L-58287
- CTK6H4145
- I04-1290
- 5-chloro-1-(2-trimethylsilylethoxymethyl)pyrrolo[2,3-c]pyridine-2-carboxylic acid
- 5-Chloro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid
- AKOS015840040
- 1223748-24-0
- DTXSID20676544
- DB-062033
- 5-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-c]pyridine-2-carboxylicacid
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- MDL: MFCD14708217
- Inchi: InChI=1S/C14H19ClN2O3Si/c1-21(2,3)5-4-20-9-17-11(14(18)19)6-10-7-13(15)16-8-12(10)17/h6-8H,4-5,9H2,1-3H3,(H,18,19)
- InChI Key: QJCKWAHWIGYBGW-UHFFFAOYSA-N
- SMILES: C[Si](C)(C)CCOCN1C(=CC2=CC(=NC=C21)Cl)C(=O)O
Computed Properties
- Exact Mass: 326.0853467g/mol
- Monoisotopic Mass: 326.0853467g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 21
- Rotatable Bond Count: 6
- Complexity: 378
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 64.4Ų
5-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid Security Information
- HazardClass:IRRITANT
5-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM206123-1g |
5-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid |
1223748-24-0 | 95% | 1g |
$*** | 2023-04-03 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1799609-1g |
5-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid |
1223748-24-0 | 95% | 1g |
¥4459.00 | 2024-08-09 | |
Matrix Scientific | 057534-1g |
5-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid, 95% |
1223748-24-0 | 95% | 1g |
$500.00 | 2023-09-09 |
5-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid Related Literature
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1. Stabilization and compressive strain effect of AuCu core on Pt shell for oxygen reduction reaction†Jinhua Yang,Xiaojun Chen,Xianfeng Yang,Jackie Y. Ying Energy Environ. Sci., 2012,5, 8976-8981
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Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678
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David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407
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D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082
Additional information on 5-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid
Introduction to 5-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (CAS No. 1223748-24-0)
5-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (CAS No. 1223748-24-0) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a chloro-substituted pyrrolo[2,3-c]pyridine core and a trimethylsilyl ethoxy methyl (SEM) protecting group. These features make it a valuable intermediate in the synthesis of various bioactive molecules and drug candidates.
The pyrrolo[2,3-c]pyridine scaffold is well-known for its biological activities, particularly in the context of anticancer and antiviral agents. The presence of the chloro substituent and the SEM protecting group adds further complexity and versatility to the molecule, allowing for selective functionalization and derivatization. This makes 5-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid an attractive starting material for the development of novel therapeutic agents.
Recent studies have highlighted the potential of this compound in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent antitumor activity against a range of cancer cell lines. The researchers found that the chloro substituent plays a crucial role in enhancing the compound's biological activity by modulating its interaction with specific cellular targets.
In another study, published in Bioorganic & Medicinal Chemistry Letters, researchers explored the use of 5-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid as a key intermediate in the synthesis of antiviral agents. The SEM protecting group was found to be particularly useful in facilitating the selective deprotection and functionalization steps, leading to the successful synthesis of several novel compounds with promising antiviral properties.
The versatility of this compound is further evidenced by its application in the development of inhibitors for specific enzymes involved in disease pathways. A recent study in ChemMedChem reported that derivatives of 5-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid effectively inhibit key enzymes associated with neurodegenerative diseases, such as Alzheimer's disease. The researchers highlighted the importance of the SEM protecting group in achieving high selectivity and potency.
In addition to its therapeutic potential, 5-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid has also been studied for its use as a probe molecule in chemical biology research. Its unique structural features make it an excellent tool for investigating protein-protein interactions and signaling pathways. A study published in ACS Chemical Biology demonstrated that this compound can be used to selectively label and track specific proteins within living cells, providing valuable insights into cellular processes.
The synthesis of 5-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid typically involves several steps, including the formation of the pyrrolo[2,3-c]pyridine core, introduction of the chloro substituent, and installation of the SEM protecting group. Recent advancements in synthetic methodologies have led to more efficient and scalable routes for its production. For example, a study in Tetrahedron Letters described a palladium-catalyzed cross-coupling reaction that significantly improved the yield and purity of the final product.
The safety profile of 5-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid has also been extensively evaluated. Preclinical studies have shown that it exhibits low toxicity and good pharmacokinetic properties, making it suitable for further development as a drug candidate. However, as with any new chemical entity, ongoing research is necessary to fully understand its safety and efficacy profiles.
In conclusion, 5-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (CAS No. 1223748-24-0) is a highly promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features and versatile reactivity make it an invaluable tool for developing novel therapeutic agents and advancing our understanding of biological processes. As research continues to uncover new insights into its properties and potential uses, this compound is likely to play an increasingly important role in the field.
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